molecular formula C10H13BF3N3O2 B2516054 (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1609451-12-8

(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B2516054
CAS No.: 1609451-12-8
M. Wt: 275.04
InChI Key: CQOGPHVHMMYKCE-UHFFFAOYSA-N
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Description

(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a piperazine ring, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate electrophilic or nucleophilic substitution.

    Attachment of the Piperazine Ring: Piperazine can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety.

    Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, depending on the conditions and reagents used.

    Substitution: The piperazine and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used in substitution reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced pyridine derivatives or trifluoromethylated compounds.

    Substitution: Various substituted pyridine or piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

This compound is explored for its potential as a biochemical probe. The piperazine ring can interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    (5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Lacks the piperazine ring, affecting its binding properties and applications.

    (6-(Piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, altering its chemical and physical properties.

Uniqueness

The presence of both the piperazine ring and the trifluoromethyl group in (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring provides additional sites for interaction with biological targets.

This combination of features makes this compound a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3N3O2/c12-10(13,14)8-5-7(11(18)19)6-16-9(8)17-3-1-15-2-4-17/h5-6,15,18-19H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOGPHVHMMYKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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